An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid
An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)pyrimidine-4-carboxylic acid, identified by the CAS number 1370411-46-3 , is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery.[1][2][3] Its structural architecture, featuring a pyrimidine core functionalized with both a strongly electron-withdrawing methylsulfonyl group and a carboxylic acid moiety, renders it a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups imparts unique reactivity and physicochemical properties, making it a valuable tool for probing biological systems and developing novel therapeutic agents.
This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid, encompassing its chemical properties, a detailed synthesis protocol, its applications as a reactive intermediate in bioconjugation, and essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The table below summarizes the key properties of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid.
| Property | Value | Source |
| CAS Number | 1370411-46-3 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O₄S | [3] |
| Molecular Weight | 202.19 g/mol | Inferred from formula |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [4] |
| Purity | Typically >95% | [5] |
| Storage | Store in a cool, dry place, sealed from moisture | [5] |
Synthesis of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid
The synthesis of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid is typically achieved through a two-step process commencing with the corresponding 2-(methylthio)pyrimidine precursor. This common strategy in organosulfur chemistry involves the oxidation of the thioether to the sulfone, which significantly enhances the reactivity of the C2 position of the pyrimidine ring.
Synthesis Workflow
Caption: General synthetic route to 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid.
Detailed Experimental Protocol
The following protocol is a representative, field-proven method for the synthesis of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid, adapted from established procedures for the oxidation of similar thioether precursors.[6][7]
Step 1: Oxidation of 2-(Methylthio)pyrimidine-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as methanol and water.
-
Reagent Addition: Cool the solution in an ice bath. To the stirred solution, add potassium peroxymonosulfate (Oxone®) (2.0-2.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) is also a viable alternative.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1M HCl to a pH of approximately 2-3.
-
Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid as a solid.
Causality of Experimental Choices:
-
Oxidizing Agent: Oxone® is a versatile and relatively safe oxidizing agent for converting sulfides to sulfones. Its use in a biphasic solvent system facilitates both the reaction and the subsequent work-up.
-
Temperature Control: The initial cooling during the addition of the oxidant is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
Acidification: Acidification of the reaction mixture during work-up ensures that the carboxylic acid product is in its protonated, less water-soluble form, thereby maximizing its extraction into the organic phase.
Applications in Drug Discovery and Chemical Biology
The primary utility of 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid in a research context stems from the high reactivity of the 2-sulfonylpyrimidine moiety as a "warhead" for covalent modification of biological macromolecules.[8]
Mechanism of Action: Cysteine-Specific Arylation
The methylsulfonyl group is an excellent leaving group, rendering the C2 position of the pyrimidine ring highly electrophilic. This facilitates a nucleophilic aromatic substitution (SNAr) reaction with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[6]
Caption: SNAr mechanism for cysteine arylation by 2-(methylsulfonyl)pyrimidine.
This cysteine-specific arylation is a powerful tool in chemical biology and drug discovery for several reasons:
-
Chemoselectivity: The reaction is highly selective for the nucleophilic thiol group of cysteine over other amino acid side chains under physiological conditions.[1][2]
-
Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible covalent modification of the target protein, which can be advantageous for achieving sustained pharmacological effects.
-
Tunable Reactivity: The reactivity of the 2-sulfonylpyrimidine core can be modulated by introducing other substituents on the pyrimidine ring, allowing for the fine-tuning of the warhead's potency and selectivity.[2][9]
Role as a Synthetic Intermediate
Beyond its direct application as a covalent modifier, 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid serves as a key intermediate for the synthesis of more complex derivatives. The carboxylic acid handle provides a convenient point for chemical modification, such as amide bond formation, to append other molecular fragments for targeted delivery or to modulate physicochemical properties.[6][7] This dual functionality makes it a valuable scaffold for the construction of targeted covalent inhibitors and chemical probes.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid.
Hazard Identification
-
Eye Irritation: May cause serious eye irritation.[10][11][12]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[11][12]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][13]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[13][14]
Storage Recommendations
-
Container: Keep the container tightly closed.[13]
-
Environment: Store in a cool, dry place away from moisture and incompatible materials.[5]
Conclusion
2-(Methylsulfonyl)pyrimidine-4-carboxylic acid is a highly functionalized building block with significant potential in modern drug discovery and chemical biology. Its well-defined reactivity as a cysteine-directed covalent warhead, coupled with the synthetic versatility afforded by its carboxylic acid group, makes it an invaluable tool for researchers. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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2a biotech. 2-(METHYLSULFONYL)PYRIMIDINE-4-CARBOXYLIC ACID. [Link]
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Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
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Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]
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ResearchGate. Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF. [Link]
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Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central. [Link]
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2a biotech. Product Detail. [Link]
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Appretech Scientific Limited. 2-(methylthio)pyrimidine-4-carboxylic acid. [Link]
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